4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride
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Overview
Description
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H10F3NO2•HCl and a molecular weight of 257.64 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethanol under specific conditions. The reaction is often catalyzed by an acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its use, such as in biological assays or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methoxy-3-(2,2,2-trifluoroethoxy)aniline hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoroethoxy group, in particular, enhances its stability and interaction with various molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C9H11ClF3NO2 |
---|---|
Molecular Weight |
257.64 g/mol |
IUPAC Name |
4-methoxy-3-(2,2,2-trifluoroethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3NO2.ClH/c1-14-7-3-2-6(13)4-8(7)15-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H |
InChI Key |
IBRJECLAMNDGDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(F)(F)F.Cl |
Origin of Product |
United States |
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